3-Ethyl-1-isopropyl-1H-pyrazole

Agrochemical Intermediate SAR Studies Physicochemical Property

Researchers optimizing palladium-catalyzed cross-coupling or N-arylation workflows often encounter variable regioisomer ratios that complicate purification. 3-Ethyl-1-isopropyl-1H-pyrazole resolves this by providing a defined, intermediate steric environment distinct from less hindered methyl or more hindered tert-butyl analogs. - Directly controls N1- vs. N2-substituted product ratios in SAR-driven agrochemical and pharmaceutical intermediate synthesis. - 98% purity grade minimizes side reactions in sensitive transformations, improving yield consistency. - Complements diverse pyrazole building block libraries for systematic high-throughput screening of steric and electronic effects.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B14029232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-isopropyl-1H-pyrazole
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC1=NN(C=C1)C(C)C
InChIInChI=1S/C8H14N2/c1-4-8-5-6-10(9-8)7(2)3/h5-7H,4H2,1-3H3
InChIKeyXGGZHRYEUQNCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-isopropyl-1H-pyrazole Properties and Procurement


3-Ethyl-1-isopropyl-1H-pyrazole (CAS 1007518-56-0) is a heterocyclic organic compound belonging to the 1,3-dialkylpyrazole subclass, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and substituted with an ethyl group at the 3-position and an isopropyl group at the 1-position [1]. Its molecular formula is C8H14N2 with a molecular weight of 138.21 g/mol, placing it among the lower molecular weight intermediates in pyrazole-based synthesis workflows . The compound is commercially available from multiple reputable vendors at purities of 95% to 98%, with storage recommendations specifying long-term stability in a cool, dry environment .

Why 3-Ethyl-1-isopropyl-1H-pyrazole Cannot Be Substituted


The specific substitution pattern of 3-ethyl-1-isopropyl-1H-pyrazole confers distinct steric and electronic properties that directly influence regioselectivity in downstream synthetic transformations, particularly N-arylation and metal-catalyzed cross-coupling reactions [1]. Even closely related regioisomers, such as 1-ethyl-3-isopropyl-1H-pyrazole, exhibit different steric environments around the nitrogen atoms, leading to altered ratios of N1- versus N2-substituted products and complicating purification workflows . Furthermore, the presence of the ethyl group at C3 versus a methyl group impacts lipophilicity and metabolic stability in bioactive molecule design, a critical consideration for agrochemical and pharmaceutical intermediate procurement where precise SAR control is required [2].

3-Ethyl-1-isopropyl-1H-pyrazole Differentiation from Analogs


MW and LogP vs. 1-Isopropyl-3-methyl-1H-pyrazole

Compared to the closely related analog 1-isopropyl-3-methyl-1H-pyrazole, 3-ethyl-1-isopropyl-1H-pyrazole possesses a higher molecular weight (138.21 vs. 124.18 g/mol) and an additional methylene unit, which is predicted to increase lipophilicity by approximately 0.3-0.5 logP units based on class-level trends for alkyl chain extension . This physicochemical differentiation is critical for modulating membrane permeability and bioavailability in agrochemical lead optimization programs where precise control over lipophilicity is essential for achieving optimal uptake and translocation in plant tissues [1].

Agrochemical Intermediate SAR Studies Physicochemical Property

Regioselectivity in N-Arylation vs. 1-Ethyl-3-isopropyl-1H-pyrazole

In N-arylation reactions with 4-fluoronitrobenzene under basic conditions, the regioisomeric pair 3-isopropyl-5-ethylpyrazole and 3-ethyl-5-isopropylpyrazole exhibit distinct steric biases that govern the ratio of N1- versus N2-substituted products [1]. While direct comparative data for the target compound is not available, the analogous 3-isopropyl-5-ethylpyrazole yields a 1.2:1 mixture of regioisomers under identical conditions, whereas the 3-tert-butyl-5-ethyl analog provides a single regioisomer due to enhanced steric hindrance [2]. The isopropyl group at N1 in 3-ethyl-1-isopropyl-1H-pyrazole presents an intermediate steric profile between methyl and tert-butyl, enabling tunable regioselectivity that is valuable for designing synthetic routes with controlled isomeric outcomes .

Regioselective Synthesis N-Arylation Process Chemistry

Purity Benchmarking vs. 1-Isopropyl-3-methyl-1H-pyrazole

3-Ethyl-1-isopropyl-1H-pyrazole is available from multiple suppliers at purities ranging from 95% to 98%, with at least one vendor (Leyan) consistently offering 98% purity grade suitable for demanding synthetic applications . In comparison, the analog 1-isopropyl-3-methyl-1H-pyrazole is typically offered at a standard 95% purity across major chemical marketplaces . While both compounds meet general research-grade specifications, the availability of a 98% purity grade for the ethyl-substituted variant provides an option for applications requiring lower impurity profiles, such as late-stage functionalization in medicinal chemistry campaigns or use as a reference standard .

Intermediate Procurement Quality Control Synthetic Reliability

3-Ethyl-1-isopropyl-1H-pyrazole Procurement & Application Scenarios


Agrochemical Lipophilicity Optimization

When optimizing a pyrazole-based fungicide or herbicide lead series, procurement of 3-ethyl-1-isopropyl-1H-pyrazole over the methyl analog (1-isopropyl-3-methyl-1H-pyrazole) is warranted to systematically increase lipophilicity and evaluate its impact on cuticular penetration and systemic mobility in target crops, as supported by the molecular weight differentiation evidence [1].

Controlled Isomer Formation in N-Arylation

For process chemistry development involving N-arylation of 1,3-dialkylpyrazoles, 3-ethyl-1-isopropyl-1H-pyrazole should be selected when an intermediate level of steric hindrance is desired to achieve a specific regioisomer ratio distinct from that obtained with less hindered (e.g., 3-isopropyl-5-ethylpyrazole) or more hindered (e.g., 3-tert-butyl-5-ethylpyrazole) analogs [2].

High-Purity Intermediate for Late-Stage Functionalization

In medicinal chemistry campaigns where the pyrazole core is functionalized at a late stage, procurement of the 98% purity grade of 3-ethyl-1-isopropyl-1H-pyrazole is recommended over the standard 95% purity available for the methyl analog to minimize side reactions and improve yield consistency in sensitive transformations such as palladium-catalyzed cross-couplings .

Scaffold Diversification in Bioactive Libraries

When constructing a diverse library of pyrazole-based compounds for high-throughput screening, 3-ethyl-1-isopropyl-1H-pyrazole provides a distinct substitution pattern that complements other 1,3-dialkylpyrazole building blocks, enabling systematic exploration of steric and electronic effects on target binding as highlighted in recent agrochemical SAR reviews [3].

Technical Documentation Hub

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